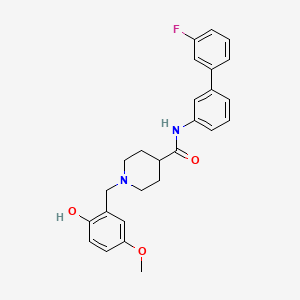![molecular formula C20H26N2OS2 B5194446 N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B5194446.png)
N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea, commonly known as IBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. IBT is a thiourea derivative that has been extensively studied for its unique properties and potential as a tool in the field of biological and chemical research.
作用机制
The mechanism of action of IBT is not fully understood, but it is believed to work by binding to thiols in biological systems. This binding can lead to changes in protein structure and function, which can be used to study the interactions between proteins and ligands.
Biochemical and Physiological Effects:
IBT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. IBT has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of IBT is its ability to selectively bind to thiols in biological systems, which can be used to study the interactions between proteins and ligands. However, IBT is also known to have some limitations, including its potential toxicity and the need for careful handling and storage to ensure the purity and quality of the final product.
未来方向
There are many potential future directions for research involving IBT. Some possible areas of study include the development of new analytical methods for the detection of heavy metals in environmental samples, the use of IBT as a tool for the study of protein-ligand interactions, and the development of new therapeutic agents based on the unique properties of IBT. Additionally, further research is needed to fully understand the mechanism of action of IBT and its potential applications in various fields of research.
合成方法
IBT can be synthesized using a variety of methods, including the reaction of phenylisothiocyanate with 4-isobutoxybenzylamine. Another method involves the reaction of 4-isobutoxybenzyl chloride with thiourea in the presence of a base. The synthesis of IBT requires careful handling and attention to detail to ensure the purity and quality of the final product.
科学研究应用
IBT has been extensively studied for its potential applications in various fields of research. It has been used as a tool for the study of protein-ligand interactions, as well as a probe for the detection of thiols in biological systems. IBT has also been used in the development of new analytical methods for the detection of trace amounts of heavy metals in environmental samples.
属性
IUPAC Name |
1-[2-[[4-(2-methylpropoxy)phenyl]methylsulfanyl]ethyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c1-16(2)14-23-19-10-8-17(9-11-19)15-25-13-12-21-20(24)22-18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPPBOJXCGXHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CSCCNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5194364.png)
![6-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5194365.png)
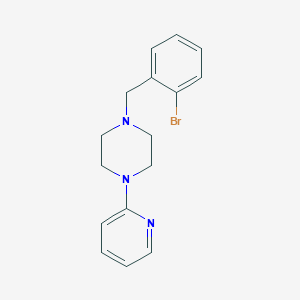
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5194381.png)
![10-[2-(1-piperidinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5194389.png)
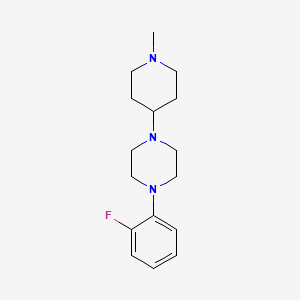
![4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenyl 1-naphthoate](/img/structure/B5194402.png)
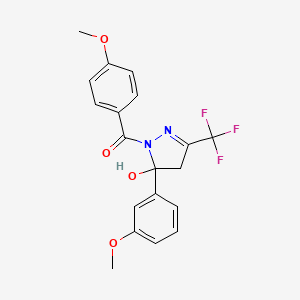
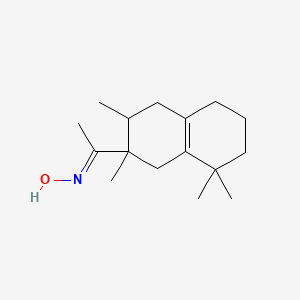
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5194424.png)
![N-cyclobutyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5194437.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
